molecular formula C12H15NO8 B13391741 Metanitrophenyl-alpha-d-galactoside

Metanitrophenyl-alpha-d-galactoside

Cat. No.: B13391741
M. Wt: 301.25 g/mol
InChI Key: VCCMGHVCRFMITI-UHFFFAOYSA-N
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Description

Metanitrophenyl-alpha-d-galactoside is a small molecule compound belonging to the class of organic compounds known as phenolic glycosides. These compounds contain a phenolic structure attached to a glycosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metanitrophenyl-alpha-d-galactoside typically involves the glycosylation of metanitrophenol with alpha-d-galactose. This reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the reactants and the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to maximize yield and purity. The use of bioreactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Metanitrophenyl-alpha-d-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metanitrophenyl-alpha-d-galactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of metanitrophenyl-alpha-d-galactoside involves its interaction with specific enzymes, such as alpha-galactosidase. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis to release galactose and metanitrophenol. This process is crucial for studying enzyme kinetics and understanding the molecular pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Para-nitrophenyl-alpha-d-galactoside
  • Ortho-nitrophenyl-alpha-d-galactoside
  • Metanitrophenyl-beta-d-galactoside

Uniqueness

Metanitrophenyl-alpha-d-galactoside is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta configuration provides distinct steric and electronic properties, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMGHVCRFMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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